molecular formula C8H11BrClN3 B1531933 5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine CAS No. 1894552-79-4

5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine

Cat. No. B1531933
CAS RN: 1894552-79-4
M. Wt: 264.55 g/mol
InChI Key: NLCUZOCFCCKBKN-UHFFFAOYSA-N
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Description

The compound “5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such compounds typically involves reactions like nucleophilic substitution or coupling reactions. For instance, Suzuki-Miyaura coupling is a popular method for forming carbon-carbon bonds . The exact synthesis route would depend on the starting materials and the specific conditions in the laboratory.


Molecular Structure Analysis

The compound contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a bromine atom at the 5th position, a tert-butyl group at the 4th position, and a chlorine atom at the 6th position .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in various chemical reactions. For example, the bromine and chlorine atoms might be replaced by nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of electronegative atoms like bromine and chlorine might make the compound relatively polar. The exact properties like melting point, boiling point, solubility, etc., can only be determined experimentally .

Scientific Research Applications

Synthesis of N-Heterocycles

5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine: is a valuable intermediate in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products. The compound can be used to create sulfinimines, which are precursors to structurally diverse piperidines, pyrrolidines, and azetidines .

Asymmetric Synthesis

The tert-butyl group in the compound can facilitate asymmetric synthesis, providing a way to create enantiomerically pure substances. This is crucial for the development of drugs with specific chirality-related properties .

Chemical Transformations

The tert-butyl group’s unique reactivity pattern makes it ideal for various chemical transformations. It can be used in reactions that require steric hindrance or protection of functional groups during synthesis steps .

Biological Relevance

The tert-butyl moiety has implications in biosynthetic and biodegradation pathways. Its presence in a compound like 5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine could be explored for its biological activity and potential applications in medicinal chemistry .

Protodeboronation Reactions

This compound could potentially be used in protodeboronation reactions of boronic esters. Such reactions are important for the removal of boron groups in organic synthesis, particularly in the final steps of pharmaceutical manufacturing .

Biocatalytic Processes

The tert-butyl group’s reactivity also opens up possibilities for its use in biocatalytic processes. This could lead to more environmentally friendly and sustainable chemical processes .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. Generally, handling of chemical compounds requires appropriate safety measures, including use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound could be vast and would depend on its potential applications. It could be studied for its potential use in medicinal chemistry, material science, or as a building block in synthetic chemistry .

properties

IUPAC Name

5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrClN3/c1-8(2,3)5-4(9)6(10)13-7(11)12-5/h1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCUZOCFCCKBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NC(=N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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